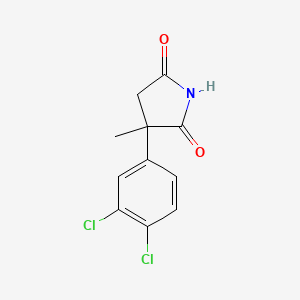

3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrrolidine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Oxidation Reactions

The diketone structure undergoes oxidation under controlled conditions. In acidic environments, potassium permanganate oxidizes the γ-keto group to a carboxylic acid, forming 3-(3,4-dichlorophenyl)-3-methylsuccinamic acid (yield: ~65%). Chromium trioxide in acetic acid selectively oxidizes the methyl group to a hydroxymethyl derivative at 80°C.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4h | 3-(3,4-DCP)-3-methylsuccinamic acid | 65% |

| CrO₃/CH₃COOH | 80°C, 6h | 3-(3,4-DCP)-3-hydroxymethylpyrrolidine-2,5-dione | 48% |

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the diketone to a diol, 3-(3,4-dichlorophenyl)-3-methylpyrrolidine-2,5-diol , with stereoselectivity favoring the cis-diol configuration (72% yield). Catalytic hydrogenation (H₂/Pd-C) selectively reduces the dichlorophenyl ring’s double bonds, forming 3-(3,4-dichlorocyclohexyl)-3-methylpyrrolidine-2,5-dione under 50 psi H₂.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄/THF | 0°C → RT, 2h | cis-3-(3,4-DCP)-3-methylpyrrolidine-2,5-diol | 72% |

| H₂ (50 psi)/Pd-C | Ethanol, 24h | 3-(3,4-Dichlorocyclohexyl)-3-methylpyrrolidine-2,5-dione | 58% |

Nucleophilic Substitution

The electron-withdrawing dichlorophenyl group facilitates nucleophilic aromatic substitution. Reaction with sodium methoxide replaces the para-chlorine atom, yielding 3-(3-chloro-4-methoxyphenyl)-3-methylpyrrolidine-2,5-dione (56% yield) . Piperazine derivatives undergo coupling at the meta-position under Ullmann conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOCH₃/DMF | 120°C, 8h | 3-(3-Cl-4-OCH₃-phenyl)-3-methylpyrrolidine-2,5-dione | 56% |

| Piperazine/CuI | 150°C, 12h | 3-(3-(Piperazin-1-yl)-4-Cl-phenyl)-3-methylpyrrolidine-2,5-dione | 43% |

Ring-Opening Reactions

Alkaline hydrolysis cleaves the pyrrolidine ring, producing N-(3,4-dichlorophenyl)-2-methylsuccinamic acid (85% yield) . Grignard reagents (e.g., MeMgBr) add to the carbonyl groups, forming 3-(3,4-DCP)-3-methyl-2,5-bis(hydroxyethyl)pyrrolidine after workup.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (10%) | Reflux, 6h | N-(3,4-DCP)-2-methylsuccinamic acid | 85% |

| MeMgBr/THF | 0°C → RT, 4h | 3-(3,4-DCP)-3-methyl-2,5-bis(hydroxyethyl)pyrrolidine | 61% |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C-Cl bond cleavage, forming 3-(3-chlorophenyl)-3-methylpyrrolidine-2,5-dione as the major product (quantum yield: Φ = 0.32).

Comparative Reactivity

The compound’s reactivity differs from non-chlorinated analogs due to enhanced electrophilicity:

| Reaction | 3-(3,4-DCP)-3-methylpyrrolidine-2,5-dione | 3-Methylpyrrolidine-2,5-dione |

|---|---|---|

| Oxidation Rate | Faster (electron withdrawal) | Slower |

| Nucleophilic Substitution | Para > meta selectivity | No aromatic substitution |

| Reduction | Preferential diol formation | Random stereochemistry |

Mechanistic Insights

科学研究应用

Antinociceptive Properties

Research indicates that 3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione exhibits notable antinociceptive effects. In various animal models, it has been shown to effectively reduce pain responses. Studies have demonstrated significant mitigation of tactile allodynia and varying effects on thermal hyperalgesia, suggesting a complex interaction with pain pathways. For instance, it has been evaluated in hot plate and formalin tests, where it displayed analgesic activity .

Anticonvulsant Activity

The compound also shows promising anticonvulsant properties. In experimental models of epilepsy, it has demonstrated effectiveness in raising the electroconvulsive threshold and reducing seizure frequency in pilocarpine-induced seizure models. The anticonvulsant mechanism appears to involve modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels . Notably, compounds derived from this structure have shown better safety profiles compared to established antiepileptic drugs like ethosuximide and valproic acid .

Case Studies and Research Findings

Several studies have focused on the evaluation of derivatives of this compound for their pharmacological efficacy:

- Anticonvulsant Evaluation : In a study assessing various pyrrolidine-2,5-dione derivatives, several compounds demonstrated significant anticonvulsant activity in the maximal electroshock test (MES) with effective doses ranging from 16.13 to 46.07 mg/kg .

- Analgesic Activity : The same research found that certain derivatives not only exhibited anticonvulsant effects but also displayed analgesic activity in both acute and inflammatory pain models .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could influence ion channels critical for neuronal excitability, providing insights into their potential therapeutic roles in managing pain and seizures .

Comparative Analysis of Efficacy

作用机制

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

3,4-Dichlorophenyl isocyanate: Used in the synthesis of various derivatives and has similar chemical properties.

3,4-Dichlorophenylhydrazine hydrochloride: Another related compound with applications in organic synthesis.

Uniqueness

3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

生物活性

3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antinociceptive and anticonvulsant properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine ring substituted with a dichlorophenyl group and a methyl group , along with diketone functional groups at the 2 and 5 positions. This specific arrangement is crucial for its biological activities, influencing interactions with various molecular targets.

Antinociceptive Activity

Research indicates that this compound exhibits significant antinociceptive effects. Studies employing animal models have demonstrated its ability to reduce pain responses effectively:

- In the hot plate test , the compound showed notable analgesic activity, indicating its potential for treating acute pain.

- The formalin test , which assesses both inflammatory and neuropathic pain, revealed that the compound significantly mitigated pain responses in both phases of the test.

In a comparative study, several derivatives of pyrrolidine-2,5-dione were evaluated for their antinociceptive properties. Compounds derived from this structural framework demonstrated varying degrees of efficacy against different pain models, suggesting that modifications in substituents can enhance analgesic effects .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been extensively studied using various seizure models:

- In the maximal electroshock (MES) test, the compound exhibited significant anticonvulsant activity with effective doses ranging from 16.13 to 46.07 mg/kg .

- The compound also demonstrated efficacy in the pilocarpine-induced seizure model , further supporting its potential as an anticonvulsant agent.

Mechanistic studies suggest that the anticonvulsant action may be attributed to the compound's influence on neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in modulating neuronal excitability .

The biological activity of this compound is primarily mediated through its interaction with specific ion channels and receptors:

- Sodium Channels : The compound appears to inhibit sodium channel activity, which is essential for action potential generation in neurons.

- Calcium Channels : Its modulation of L-type calcium channels may contribute to its anticonvulsant effects by reducing calcium influx during neuronal firing.

These interactions suggest that the compound can alter neurotransmitter release and neuronal excitability, leading to reduced pain perception and seizure activity .

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

- Anticonvulsant Evaluation : A study conducted by Kamiński et al. (2015) evaluated multiple derivatives of pyrrolidine-2,5-dione for their anticonvulsant properties using MES and pentylenetetrazole models. Results indicated that certain derivatives exhibited superior efficacy compared to traditional antiepileptic drugs .

- Antinociceptive Properties : Research published in MDPI highlighted that compounds related to this compound demonstrated significant antinociceptive effects in formalin-induced pain models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Efficacy |

|---|---|---|

| 3-Methylpyrrolidine-2,5-dione | Anticonvulsant | Moderate |

| 3-Chloroanilide Derivatives | Antinociceptive | Low |

| 3-(Trifluoromethyl)anilides | Anticonvulsant | High |

This table illustrates that while some derivatives exhibit biological activity, this compound stands out due to its enhanced efficacy in both antinociceptive and anticonvulsant roles .

属性

IUPAC Name |

3-(3,4-dichlorophenyl)-3-methylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-11(5-9(15)14-10(11)16)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBCSGVWCUPOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。